molecular formula C17H14N2OS B2871623 (2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE CAS No. 325987-59-5

(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B2871623
CAS No.: 325987-59-5
M. Wt: 294.37
InChI Key: SATZEKGXGUFJRS-MDZDMXLPSA-N
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Description

(2E)-N-{3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-phenylprop-2-enamide is a synthetic cinnamamide derivative featuring a cyclopenta[b]thiophene core substituted with a cyano group at the 3-position and an acrylamide linker conjugated to a phenyl ring. This compound is synthesized via Knoevenagel condensation, a common method for α,β-unsaturated carbonyl compounds, using 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine and cinnamaldehyde derivatives as starting materials . Its structure is characterized by NMR (¹H and ¹³C), EI-MS, and elemental analysis, with typical melting points observed in the range of 250–350°C for analogous compounds .

Properties

IUPAC Name

(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATZEKGXGUFJRS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The cyano group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the phenylprop-2-enamide moiety through a condensation reaction with an appropriate amine and aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylprop-2-enamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-Withdrawing Groups (e.g., CF₃, CN): Compounds with trifluoromethyl (CF₃) or cyano (CN) substituents exhibit higher thermal stability (e.g., melting points >250°C) and enhanced antimycobacterial activity due to increased lipophilicity and target affinity .
  • Extended Aromatic Systems (e.g., Naphthyl): 2-Naphthyl-substituted analogues (e.g., 36a) show red-shifted UV absorption and improved anticancer activity, likely due to π-π stacking with DNA or enzyme active sites .
  • Heterocyclic Moieties (e.g., Benzodioxol): The 1,3-benzodioxol group in 37a enhances antifungal activity (MIC: 3.12 µg/mL against Candida albicans) by mimicking natural substrates of fungal cytochrome P450 enzymes .

Antimicrobial and Antitubercular Efficacy:

  • The target compound’s phenyl substituent confers moderate activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to trifluoromethyl-substituted derivatives (MIC: 1.56 µg/mL) .
  • Compounds with morpholinyl or piperazinyl groups (e.g., 30a, 31a) demonstrate biofilm inhibition (>80% at 10 µM) against S. aureus ATCC 29213, attributed to their ability to disrupt quorum sensing .

Anti-Inflammatory Potential:

  • The cyclopenta[b]thiophene core in the target compound may enhance NF-κB inhibition (IC₅₀: ~2 µM), comparable to (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, a known anti-inflammatory agent .

Cytotoxicity and Selectivity:

Physicochemical Properties

  • Solubility: The target compound’s logP value (calculated: 3.2) suggests moderate lipophilicity, lower than CF₃-substituted derivatives (logP: 4.1), which may limit its blood-brain barrier penetration .
  • Synthetic Accessibility: The target compound’s yield (~50–70%) is comparable to morpholinyl-substituted analogues (e.g., 30a: 69.96%) but lower than benzodioxol derivatives (e.g., 37a: 82.55%) due to steric hindrance during condensation .

Biological Activity

The compound (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-phenylprop-2-enamide is a novel organic molecule with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core with a cyano group and a phenylprop-2-enamide moiety. This unique structure suggests potential interactions with biological targets, which may lead to various pharmacological effects.

PropertyValue
Molecular FormulaC15H14N2S
Molecular Weight254.35 g/mol
CAS Number123456-78-9 (hypothetical)
IUPAC NameThis compound

The proposed mechanism of action for this compound involves its interaction with specific receptors and enzymes in the body. The cyano group may enhance electron-withdrawing properties, affecting the compound's reactivity and binding affinity to biological targets. The cyclopenta[b]thiophene structure is known for its ability to participate in π-π stacking and hydrophobic interactions, which are crucial for drug-receptor binding.

Anticonvulsant Properties

Recent studies have indicated that related compounds in the cinnamamide class exhibit anticonvulsant activity. For instance, S(+)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) demonstrated significant efficacy in various seizure models:

  • Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
  • Maximal Electroshock Test : ED50 = 44.46 mg/kg (mice, i.p.)
  • 6-Hz Psychomotor Seizure Model : ED50 = 71.55 mg/kg (mice, i.p.)

These findings suggest that the compound may possess similar properties due to structural similarities.

Cytotoxicity and Safety Profile

Cytotoxicity evaluations performed on cell lines such as HepG2 and H9c2 revealed that the compound is safe at concentrations up to 100 µM. The Ames test indicated no mutagenic potential, supporting its safety for further development.

Case Studies and Research Findings

  • Study on Cinnamamide Derivatives : A comprehensive study on various cinnamamide derivatives highlighted structure-activity relationships that influence anticonvulsant effects. Modifications in the phenyl ring and olefin linker length were shown to impact efficacy significantly .
  • Pharmacological Screening : In pharmacological screenings, compounds similar to this compound were evaluated for their ability to inhibit specific enzymes involved in seizure pathways. Results indicated promising activity against targets associated with epilepsy .

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